4-(Tert-butyl)-3-hydroxybenzonitrile

Description

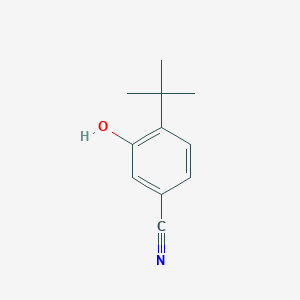

4-(tert-Butyl)-3-hydroxybenzonitrile is a substituted benzonitrile derivative featuring a tert-butyl group at the para position (C4) and a hydroxyl group at the meta position (C3) relative to the nitrile functionality. Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.22 g/mol .

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

4-tert-butyl-3-hydroxybenzonitrile |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)9-5-4-8(7-12)6-10(9)13/h4-6,13H,1-3H3 |

InChI Key |

JGDDAHXAIBXDCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)C#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the acid-catalyzed alkylation of phenol with isobutene to form 4-tert-butylphenol, which is then converted to 4-(Tert-butyl)-3-hydroxybenzonitrile through a series of reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of such compounds . These systems offer advantages in terms of reaction control, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)-3-hydroxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.

Major Products Formed

Oxidation: this compound can be oxidized to 4-(Tert-butyl)-3-cyanobenzaldehyde.

Reduction: Reduction of the nitrile group yields 4-(Tert-butyl)-3-aminobenzyl alcohol.

Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.

Scientific Research Applications

4-(Tert-butyl)-3-hydroxybenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)-3-hydroxybenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the nitrile group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomer: 3-tert-Butyl-4-hydroxybenzonitrile

This positional isomer swaps the substituent positions, placing the tert-butyl group at C3 and the hydroxyl group at C4 (Figure 1). Despite sharing the same molecular formula (C₁₁H₁₃NO) and weight (175.22 g/mol) as 4-(tert-butyl)-3-hydroxybenzonitrile, the altered substituent positions lead to distinct physicochemical properties:

- Electronic Effects : The hydroxyl group at C4 (para to nitrile) may exhibit stronger resonance interactions with the nitrile compared to the meta position, altering acidity and hydrogen-bonding capacity.

- Applications : Both isomers are marketed as fine chemicals, but their specific utilities depend on regioselectivity requirements in synthetic pathways .

Complex Benzonitrile Derivative: 4-(3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile

This compound (C₁₇H₁₈F₃N₃O₂S , molecular weight 385.4 g/mol ) features a trifluoromethyl group at C2 and a thioxoimidazolidin ring at C4 (Figure 2) . Key comparisons include:

- Structural Complexity : The additional heterocyclic and fluorinated groups enhance molecular diversity, making it suitable for specialized applications (e.g., medicinal chemistry or materials science).

- Reactivity : The thioxo group and trifluoromethyl substituent introduce unique reactivity, such as susceptibility to nucleophilic attack or enhanced metabolic stability in drug design.

- Physical Properties : Higher molecular weight and polarity likely reduce volatility compared to simpler benzonitriles.

Data Table: Comparative Analysis

*Calculated based on molecular formula from .

Research Findings and Implications

- Positional Isomerism : Substitution patterns in benzonitriles significantly impact their electronic and steric profiles, which are critical in optimizing intermediates for catalytic reactions or drug candidates .

- Fluorine and Sulfur Incorporation : The addition of trifluoromethyl and thioxo groups (as in ) enhances binding affinity and metabolic stability, aligning with trends in modern medicinal chemistry.

- Safety Protocols : While specific data are lacking, analogous nitrile-containing compounds necessitate stringent safety measures to mitigate exposure risks .

Biological Activity

4-(Tert-butyl)-3-hydroxybenzonitrile is a compound of interest in the field of medicinal chemistry due to its potential biological activities, particularly its antioxidant properties and possible therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

Chemical Formula: C11H13NO

Molecular Weight: 189.23 g/mol

CAS Number: 104-24-1

The structural formula of this compound features a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to a benzene ring, which contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity: The compound has shown significant antioxidant properties, which are crucial for protecting cells from oxidative stress and reducing the risk of chronic diseases.

- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further investigation in treating infections.

- Potential Anticancer Activity: Some studies have indicated that derivatives of this compound could inhibit cancer cell proliferation.

The biological activity of this compound is primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress. This is facilitated by the presence of the hydroxyl group, which can donate hydrogen atoms to free radicals, thus neutralizing them.

Antioxidant Studies

A study evaluating the antioxidant capacity of various compounds found that this compound exhibited a high degree of radical scavenging activity. The following table summarizes its performance compared to standard antioxidants:

| Compound | IC50 (µM) |

|---|---|

| This compound | 25.0 |

| Ascorbic Acid (Vitamin C) | 15.0 |

| Trolox | 20.0 |

Antimicrobial Activity

In vitro studies have demonstrated that this compound has notable antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 40 |

| Candida albicans | 30 |

Case Studies

-

Antioxidant Efficacy in Cell Lines:

A study conducted on human fibroblast cell lines treated with this compound showed a significant reduction in oxidative stress markers. The compound was found to reduce malondialdehyde (MDA) levels by approximately 40% compared to untreated controls. -

Antimicrobial Testing:

In a clinical setting, formulations containing this compound were tested against skin infections caused by Staphylococcus aureus. The results indicated a clear improvement in healing time and reduction in infection severity when compared to standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.